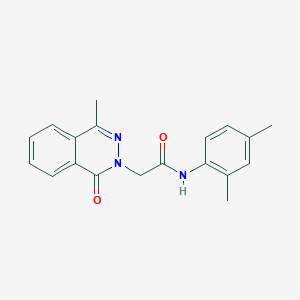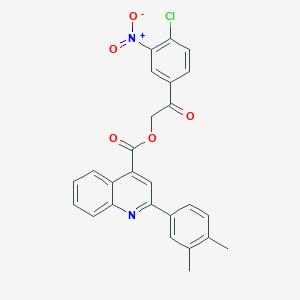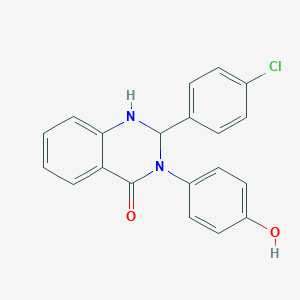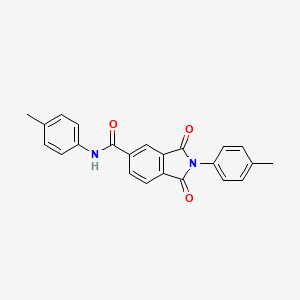![molecular formula C25H15BrN2O3S B11656542 6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11656542.png)
6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the bromo substituent. The thiazole ring is then synthesized and attached to the chromene core through a series of coupling reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromo substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while nucleophilic substitution could result in a variety of substituted chromene derivatives .
Scientific Research Applications
6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring and chromene core are believed to interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-oxo-N-[4-(2-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide: Similar structure but lacks the phenyl group on the thiazole ring.
2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide: Similar structure but lacks the bromo substituent.
Uniqueness
The presence of the bromo substituent and the phenyl group on the thiazole ring makes 6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide unique. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H15BrN2O3S |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
6-bromo-2-oxo-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]chromene-3-carboxamide |
InChI |
InChI=1S/C25H15BrN2O3S/c26-18-8-11-22-17(12-18)13-20(25(30)31-22)23(29)27-19-9-6-15(7-10-19)21-14-32-24(28-21)16-4-2-1-3-5-16/h1-14H,(H,27,29) |
InChI Key |
TUIFQRQAHUJKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-[(4-nitrophenyl)methanediyl]bis(1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)](/img/structure/B11656461.png)
![2-methyl-N-(7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B11656468.png)

![Ethyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate](/img/structure/B11656473.png)


![3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11656492.png)
![Ethyl 5-ethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B11656498.png)
![(5E)-1-(4-chlorophenyl)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11656501.png)

![N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11656514.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11656515.png)

![2-phenyl-1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11656530.png)
